![molecular formula C19H20N2O3S B2947022 N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-45-9](/img/structure/B2947022.png)
N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with the core structure similar to the one have been studied for their antimicrobial properties. The presence of the sulfonamide group is known to contribute to antimicrobial activity, and modifications to the phenyl ring can enhance this effect. Research has shown that such compounds can be effective against a range of bacterial strains, making them valuable in the development of new antibiotics .
Anticancer Properties
The structural complexity and the presence of multiple rings in the compound provide a framework that can interact with various biological targets. Studies have indicated that similar compounds exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells .
Anti-inflammatory Use
Sulfonamides, in general, have a history of being used as anti-inflammatory agents. The specific structure of this compound suggests potential use in reducing inflammation, possibly by inhibiting certain enzymes or signaling pathways involved in the inflammatory response .
Enzyme Inhibition
The docking studies of related compounds have shown that they can bind to enzymes with high affinity. This suggests that the compound could be used to design enzyme inhibitors, which are useful in treating diseases where enzyme regulation is disrupted .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier, inferred from its structural analogs, indicates potential applications in neuroprotection. It could be involved in the treatment of neurodegenerative diseases by protecting neurons from damage or death .
Supramolecular Chemistry
The compound’s intricate structure allows for the formation of supramolecular assemblies. These assemblies are of interest in the field of materials science for creating novel materials with specific properties .
Drug Design and Discovery
With its complex structure, the compound can serve as a scaffold for the design of new drugs. Its molecular framework can be modified to enhance its interaction with biological targets, leading to the discovery of new therapeutic agents .
Analytical Chemistry Applications
Derivatives of the compound could be used as analytical reagents due to their potential to form complexes with various ions or molecules. This property can be exploited in the development of sensors or assays for detecting specific substances .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-7-13(2)9-16(8-12)20-25(23,24)17-10-14-3-4-18(22)21-6-5-15(11-17)19(14)21/h7-11,20H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRBLNOTFCPODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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